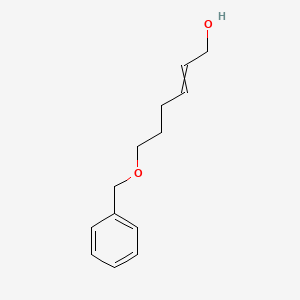![molecular formula C16H19NO2S2 B14422786 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione CAS No. 84484-66-2](/img/structure/B14422786.png)
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a dithiolane ring and an isoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-(1,2-dithiolan-3-yl)pentanoic acid with isoindole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield different derivatives with altered electronic properties.
Substitution: The isoindole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an antioxidant or in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
作用机制
The mechanism by which 2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can chelate metal ions, influencing enzymatic activity, while the isoindole moiety can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, affecting processes like oxidative stress and signal transduction .
相似化合物的比较
Similar Compounds
5-(1,2-Dithiolan-3-yl)pentanoic acid: Shares the dithiolane ring but lacks the isoindole moiety.
α-Lipoic acid: Contains a similar dithiolane ring and is known for its antioxidant properties.
1,2-Dithiolane derivatives: Various derivatives with different substituents on the dithiolane ring.
Uniqueness
2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the dithiolane ring and isoindole moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
84484-66-2 |
|---|---|
分子式 |
C16H19NO2S2 |
分子量 |
321.5 g/mol |
IUPAC 名称 |
2-[5-(1,3-dithiolan-2-yl)pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H19NO2S2/c18-15-12-6-3-4-7-13(12)16(19)17(15)9-5-1-2-8-14-20-10-11-21-14/h3-4,6-7,14H,1-2,5,8-11H2 |
InChI 键 |
MHBQOQMWIMPFKD-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


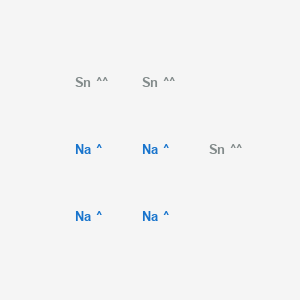

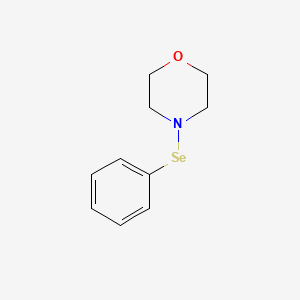
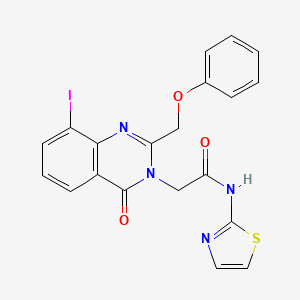
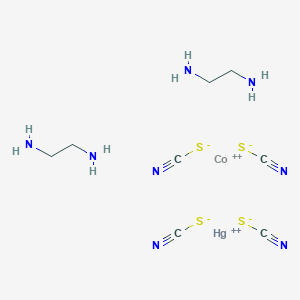
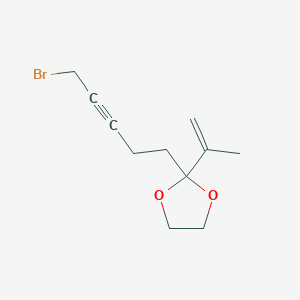

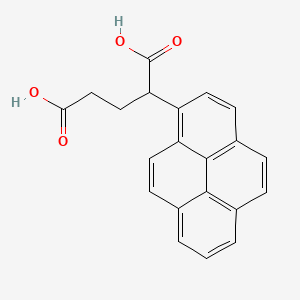
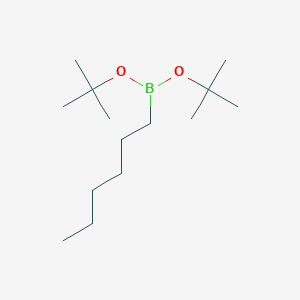
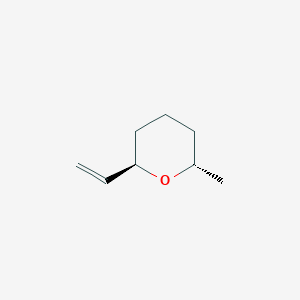
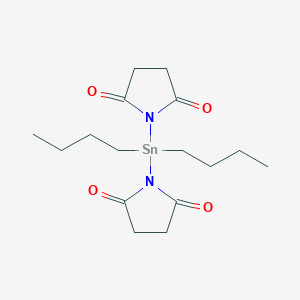
![N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B14422774.png)
